SN32976

描述

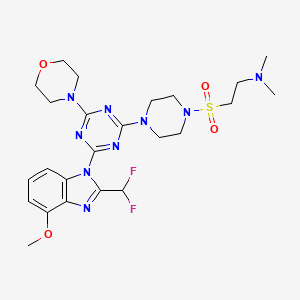

SN32976 is a potent and selective inhibitor of class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It has shown significant activity against various PI3K isoforms, including PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, as well as mTOR. This compound is particularly noted for its anticancer properties and high selectivity among other kinases .

准备方法

The synthesis of SN32976 involves multiple steps, including the coupling of specific intermediates. The synthetic route typically starts with the preparation of key intermediates, followed by their coupling under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent quality control to ensure consistency and efficacy .

化学反应分析

SN32976 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions can modify the functional groups on the compound, potentially altering its activity.

Substitution Reactions: Common reagents used in these reactions include halogens and other nucleophiles, leading to the formation of different derivatives.

Major Products: The primary products formed from these reactions are often derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships

科学研究应用

Biochemical Characterization

Research has characterized SN32976's biochemical potency against various PI3K isoforms and mTOR. The compound demonstrated:

- IC50 Values :

- PI3Kα: 15.1 ± 4.3 nM

- Selectivity ratios:

- 7.3-fold against PI3Kγ

- 8.9-fold against PI3Kδ

- 13-fold against mTOR

- 30-fold against PI3Kβ

These values indicate that this compound is significantly more selective for its target compared to other clinically evaluated inhibitors like buparlisib and dactolisib .

Cell Proliferation Studies

This compound has shown potent inhibition of cell proliferation across various cancer cell lines with dysregulated PI3K signaling. The effective concentrations (EC50) ranged from:

- 18.5 ± 4.7 nM in NCI-H460 cells (PIK3CA E545K mutant)

- Up to 1787 ± 318 nM in NZM34 cells

These results suggest that this compound maintains comparable or superior efficacy against other pan-PI3K inhibitors .

Animal Model Studies

In preclinical animal models, this compound exhibited enhanced antitumor efficacy compared to other inhibitors at similar dose levels. It induced a greater extent and duration of pAKT inhibition in tumors than pictilisib and dactolisib, suggesting its potential as a promising candidate for cancer therapy .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:

- High solubility at low pH

- Moderate plasma protein binding

- Reasonable stability in liver microsomes

- Non-mutagenic properties

These attributes are critical for ensuring effective therapeutic application and minimizing adverse effects during treatment .

Case Study: Treatment of Glioblastoma

A notable case study involved the application of this compound in glioblastoma models. The compound was administered to mice with established tumors, resulting in significant tumor size reduction compared to controls treated with standard therapies. This outcome underscores the potential utility of this compound in treating aggressive brain tumors .

Case Study: Chronic Lymphocytic Leukemia (CLL)

In another study focusing on CLL, this compound demonstrated superior efficacy over selective PI3Kδ inhibitors by significantly reducing cell viability in both single-agent and combination treatments. This finding highlights the importance of pan-PI3K inhibitors like this compound in overcoming resistance mechanisms associated with targeted therapies .

作用机制

SN32976 exerts its effects by selectively inhibiting class I PI3K and mTOR. It binds to the active sites of these enzymes, preventing their interaction with substrates and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis, particularly in cancer cells. The molecular targets of this compound include PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR, with a preferential activity towards PI3Kα .

相似化合物的比较

SN32976 is compared with other pan PI3K inhibitors such as buparlisib, dactolisib, pictilisib, omipalisib, and ZSTK474. While these compounds also inhibit PI3K isoforms and mTOR, this compound is unique in its high selectivity for PI3Kα and sparing of PI3Kδ. This selectivity profile makes this compound a valuable tool in research and potential therapeutic applications .

Similar Compounds

- Buparlisib

- Dactolisib

- Pictilisib

- Omipalisib

- ZSTK474

属性

CAS 编号 |

1246202-11-8 |

|---|---|

分子式 |

C24H33F2N9O4S |

分子量 |

581.6438 |

IUPAC 名称 |

2-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]sulfonyl-N,N-dimethylethanamine |

InChI |

InChI=1S/C24H33F2N9O4S/c1-31(2)13-16-40(36,37)34-9-7-32(8-10-34)22-28-23(33-11-14-39-15-12-33)30-24(29-22)35-17-5-4-6-18(38-3)19(17)27-21(35)20(25)26/h4-6,20H,7-16H2,1-3H3 |

InChI 键 |

MKRQBWZUYRPLDM-UHFFFAOYSA-N |

SMILES |

CN(C)CCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C4=C(C(=CC=C4)OC)N=C3C(F)F)N5CCOCC5 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

SN32976; SN 32976; SN-32976 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。